In-Depth Technical Guide to Parsonsine: A Pyrrolizidine Alkaloid
In-Depth Technical Guide to Parsonsine: A Pyrrolizidine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parsonsine is a naturally occurring pyrrolizidine alkaloid, a class of compounds known for a range of biological activities. This document provides a comprehensive overview of the chemical structure of Parsonsine, alongside an exploration of the known biological activities and mechanisms of action characteristic of its chemical class. While specific quantitative bioactivity data and detailed experimental protocols for Parsonsine are not extensively available in current scientific literature, this guide furnishes representative data and methodologies from closely related pyrrolizidine alkaloids to provide a valuable contextual framework for researchers. This information is intended to serve as a foundational resource for stimulating further investigation into the therapeutic potential of Parsonsine.
Chemical Structure of Parsonsine
Parsonsine is chemically classified as a macrocyclic diester pyrrolizidine alkaloid. Its structure is characterized by a necine base, which is esterified with a necic acid to form a large ring structure.
Systematic IUPAC Name: (1R,4S,8R,9S,19R)-4,9-dihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.0¹⁶,¹⁹]nonadec-13-ene-3,6,10-trione
Table 1: Chemical and Physical Properties of Parsonsine
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₃NO₈ | --INVALID-LINK-- |
| Molecular Weight | 439.5 g/mol | --INVALID-LINK-- |
| CAS Number | 72213-98-0 | --INVALID-LINK-- |
| SMILES | C[C@@H]1--INVALID-LINK--OC(=O)--INVALID-LINK--O1)(C(C)C)O">C@(C(C)C)O | --INVALID-LINK-- |
| InChIKey | MPPSDVYCCOJJIB-QCNRXRGQSA-N | --INVALID-LINK-- |
Biological Context and Potential Activities
Parsonsine was first isolated from the plant Parsonsia alboflavescens. While specific biological studies on Parsonsine are limited, its classification as a pyrrolizidine alkaloid suggests potential activities based on the known pharmacology of this compound class. Notably, various pyrrolizidine alkaloids have demonstrated acetylcholinesterase inhibitory and antimicrobial properties.[1][2][3][4][5]
Potential Acetylcholinesterase Inhibitory Activity
Several pyrrolizidine alkaloids have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][6][7][8] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease and myasthenia gravis.
Table 2: Acetylcholinesterase Inhibitory Activity of Representative Pyrrolizidine Alkaloids
| Pyrrolizidine Alkaloid | IC₅₀ (mM) | Source Organism | Reference |
| 7-O-angeloyllycopsamine N-oxide | 0.276 ± 0.018 | Echium confusum | [2] |
| Echimidine N-oxide | 0.347 ± 0.007 | Echium confusum | [2] |
| Echimidine | 0.397 ± 0.006 | Echium confusum | [2] |
| 7-O-angeloylretronecine | 0.769 ± 0.030 | Echium confusum | [2] |
| 7-O-angeloylechinatine-N-oxide | 0.53 - 0.60 | Solenanthus lanatus | [3][8] |
| 3′-O-acetylheliosupine-N-oxide | 0.53 - 0.60 | Solenanthus lanatus | [3][8] |
| Heliosupine-N-oxide | 0.53 - 0.60 | Solenanthus lanatus | [3][8] |
| Heliosupine | 0.53 - 0.60 | Solenanthus lanatus | [3][8] |
Note: Data for Parsonsine is not currently available. The table presents data from other pyrrolizidine alkaloids to illustrate the potential activity of this class of compounds.
The proposed mechanism of action for the acetylcholinesterase inhibitory activity of these alkaloids involves their binding to the active site of the AChE enzyme, thereby preventing acetylcholine from being hydrolyzed.
Caption: Potential mechanism of acetylcholinesterase inhibition by Parsonsine.
Potential Antimicrobial Activity
Pyrrolizidine alkaloids have also been investigated for their antimicrobial effects against a range of bacteria and fungi.[1][4][5][9] The mechanisms underlying this activity are thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
While specific data for Parsonsine is not available, studies on other pyrrolizidine alkaloids from various plant sources have demonstrated their potential as antimicrobial agents. For instance, alkaloids from Heliotropium subulatum have shown activity against both bacteria and fungi.[9] Similarly, pyrrolizidine alkaloids from propolis have exhibited antibacterial activity, particularly against Gram-positive bacteria.[1][4]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of Parsonsine are not yet published. However, standard methodologies used for assessing the acetylcholinesterase inhibitory and antimicrobial activities of natural products can be applied.
Representative Protocol for Acetylcholinesterase Inhibition Assay
A common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Workflow for Ellman's Assay
Caption: General workflow for determining acetylcholinesterase inhibitory activity.
Protocol Details:
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Reagent Preparation:
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Prepare a solution of acetylcholinesterase (from electric eel) in a suitable buffer (e.g., Tris-HCl).
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Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.
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Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).
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Prepare serial dilutions of the test compound (Parsonsine) in a suitable solvent (e.g., DMSO).
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Assay Procedure:
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In a 96-well microplate, add the buffer, AChE solution, and the test compound solution to the respective wells.
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Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
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Initiate the reaction by adding the DTNB and ATCI solutions to all wells.
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Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color produced from the reaction of thiocholine with DTNB is monitored.
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Data Analysis:
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Calculate the rate of reaction for each concentration of the test compound.
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Determine the percentage of inhibition of AChE activity relative to the control (without inhibitor).
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
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Representative Protocol for Antimicrobial Susceptibility Testing
The antimicrobial activity of Parsonsine can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol Details:
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Microorganism Preparation:
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Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Assay Procedure:
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In a 96-well microplate, perform serial two-fold dilutions of the test compound (Parsonsine) in the appropriate broth.
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Add the standardized microbial inoculum to each well.
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Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
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Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
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MIC Determination:
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After incubation, visually inspect the wells for microbial growth (turbidity).
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The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
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Future Directions
The structural features of Parsonsine and the known biological activities of related pyrrolizidine alkaloids suggest that it is a promising candidate for further pharmacological investigation. Future research should focus on:
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Isolation and Purification: Development of efficient methods for the isolation of Parsonsine in sufficient quantities for comprehensive biological screening.
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In-depth Bioactivity Screening: Systematic evaluation of Parsonsine's acetylcholinesterase inhibitory, antimicrobial, and potentially other activities (e.g., anticancer, anti-inflammatory).
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Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which Parsonsine exerts its biological effects.
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Toxicological Evaluation: Assessment of the potential toxicity of Parsonsine, a critical consideration for all pyrrolizidine alkaloids, many of which are known to be hepatotoxic.
This technical guide provides a starting point for researchers interested in exploring the chemical and biological properties of Parsonsine. The provided data and protocols for related compounds offer a valuable roadmap for initiating such investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimicrobial activity of pyrrolizidine alkaloids from Heliotropium subulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
